3-(二乙基氨基)吡咯烷

描述

3-(Diethylamino)pyrrolidine is a compound that is structurally related to various research subjects in the field of organic chemistry. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that can give insights into the chemical behavior and properties that 3-(Diethylamino)pyrrolidine might exhibit. For instance, compounds with diethylamino groups and pyrrolidine rings are often involved in synthesis and exhibit interesting reactivity due to the presence of nitrogen atoms which can act as nucleophiles or coordinate to other atoms .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or cyclization steps. For example, 2-diethylamino-6-methyl-4(3H)-pyrimidinones were synthesized via the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine . Similarly, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione was obtained through a multi-step synthesis starting with o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine . These methods could potentially be adapted for the synthesis of 3-(Diethylamino)pyrrolidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Diethylamino)pyrrolidine can be quite flexible, as seen in the case of 3-(Diethylborylethynyl)pyridines, which assemble into cyclic trimers and tetramers stabilized by intermolecular coordination bonds . The presence of a diethylamino group could influence the molecular conformation and the potential for forming such supramolecular structures.

Chemical Reactions Analysis

Compounds with diethylamino groups are known to be nucleophilic. For instance, triamino-substituted pyridines are described as highly nucleophilic, seeking electrophiles but also capable of releasing them, which is a behavior that could be expected from 3-(Diethylamino)pyrrolidine as well . The reactivity of such compounds can be exploited in organocatalysis and other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(Diethylamino)pyrrolidine can vary widely. For example, 3-(Diethylboryl)pyridines are stable under ambient conditions and form rigid cyclic-tetramers in solution . The diethylamino group in 3-(Diethylamino)pyrrolidine would likely contribute to the basicity of the molecule and could affect its solubility and stability in various solvents.

科学研究应用

合成和结构分析

- 3-(二乙基氨基)吡咯烷已被用于合成各种化学络合物。例如,它在合成和结构分析四核锌(II)氨基甲酸酯络合物中发挥了作用,展示了它在形成具有潜在应用于各种化学过程的复杂分子结构中的实用性 (McCowan, Groy, & Caudle, 2002)。

用于细胞成像的发光探针

- 该化合物已被纳入环金属铱(III)络合物中,由于其光物理性质,这些络合物具有作为细胞成像的发光探针的重要潜力。这一应用突显了它在推动医学成像技术中的作用 (Moromizato et al., 2012)。

蛋白质的热解研究

- 在一项关注蛋白质中脂肪族氨基酸基团热解-气相色谱-质谱的研究中,3-(二乙基氨基)吡咯烷在理解蛋白质中脂肪族氨基酸基团的热解行为方面具有相关性。这表明了它在分析化学中的重要性,特别是在蛋白质分析中 (Boon & Leeuw, 1987)。

CO2 捕获研究

- 关于后燃烧CO2捕获的汽液平衡研究提到了3-(二乙基氨基)吡咯烷的衍生物。这些研究表明了它在环境技术中的潜在应用,特别是在碳捕获过程中 (Bernhardsen et al., 2019)。

三(氨基)膦的合成

- 它还用于合成三(氨基)膦,展示了它在有机合成和各种化学化合物生产中的多功能性 (Hussain, Elias, & Rao, 1988)。

医学研究中的应用

- 3-(二乙基氨基)吡咯烷的衍生物已被合成并评估其在逆转疟原虫对氯喹的抗性方面的潜力。这说明了它在制药研究中的应用,特别是在开发治疗疟疾的药物方面 (Batra et al., 2000)。

安全和危害

作用机制

Target of Action

It’s worth noting that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It’s known that the storage conditions of these compounds can be optimized for better results .

生化分析

Biochemical Properties

3-(Diethylamino)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 3-(Diethylamino)pyrrolidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-(Diethylamino)pyrrolidine can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(Diethylamino)pyrrolidine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, 3-(Diethylamino)pyrrolidine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 3-(Diethylamino)pyrrolidine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Diethylamino)pyrrolidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 3-(Diethylamino)pyrrolidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects. For example, high doses of 3-(Diethylamino)pyrrolidine have been associated with neurotoxicity and hepatotoxicity in animal studies. These toxic effects are often dose-dependent, with a threshold beyond which the adverse effects become pronounced .

Metabolic Pathways

3-(Diethylamino)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. For instance, the metabolism of 3-(Diethylamino)pyrrolidine can lead to the formation of reactive intermediates, which can further interact with cellular components and affect cellular function .

Transport and Distribution

The transport and distribution of 3-(Diethylamino)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, which facilitate its uptake and distribution within cells. Additionally, 3-(Diethylamino)pyrrolidine can bind to plasma proteins, affecting its bioavailability and distribution in tissues .

Subcellular Localization

The subcellular localization of 3-(Diethylamino)pyrrolidine is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of 3-(Diethylamino)pyrrolidine can influence its interactions with biomolecules and its overall biological activity .

属性

IUPAC Name |

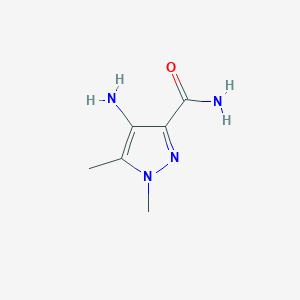

N,N-diethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOADYKJSBCVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943291 | |

| Record name | N,N-Diethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20984-81-0 | |

| Record name | N,N-Diethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Diethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)